molecular formula C11H11NO2 B8411975 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxaldehyde

8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxaldehyde

Cat. No.: B8411975
M. Wt: 189.21 g/mol
InChI Key: LCEQLSXHTZUMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

8-methyl-2-oxo-3,4-dihydro-1H-quinoline-5-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-7-2-3-8(6-13)9-4-5-10(14)12-11(7)9/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

LCEQLSXHTZUMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C=O)CCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyano-8-methyl-3,4-dihydro-1H-quinolin-2-one (2.0 g) and Raney nickel (10 g) were suspended in formic acid (40 ml), and the suspension was heated under reflux for 6 hours. The reaction mixture was filtered to remove the insoluble matter, and the filtrate was concentrated. Ethyl acetate and water were added to the residue, and after stirring, the mixture was filtered through Celite. The filtrate was separated into layers, and the organic layer was washed with water and dried over anhydrous sodium sulfate. After concentration under reduced pressure, the residue was recrystallized from an ethyl acetate-diethyl ether mixed solvent to thereby obtain 1.29 g (yield: 62%) of 8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxaldehyde as a light brown powder.
Name
5-Cyano-8-methyl-3,4-dihydro-1H-quinolin-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

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